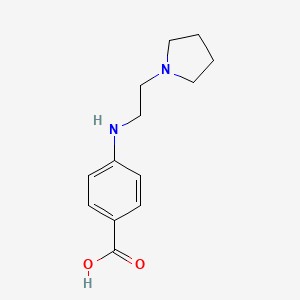

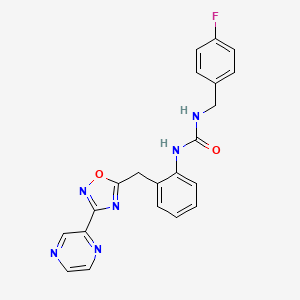

![molecular formula C21H23BrN2O3S B2446721 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106751-66-9](/img/structure/B2446721.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a hydroxy group, a m-tolyl group (a toluene ring with a substituent in the meta position), and a 3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The exact synthesis process for this compound would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as 2D-NMR spectra, mass spectrometry, and single crystal X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Applications De Recherche Scientifique

Crystallography and Structural Analysis

The compound has been used in the field of crystallography and structural analysis . The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . This kind of analysis helps in understanding the molecular structure and properties of the compound .

Inhibitory Activity Against Urease

The compound has been reported to show strong inhibitory activity against jack bean urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of certain medical conditions .

Fluorescence Spectroscopy

The compound has been studied using fluorescence spectroscopy . This technique allows researchers to study the interaction of the compound with other molecules and can provide valuable information about its behavior in various environments .

Synthesis of Derivatives

The compound has been used as a starting material for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .

Treatment of Sleep-Related Breathing Disorders

The compound has been studied for its potential use in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring . This application is based on the compound’s antagonistic activity against α2-Adrenoceptor subtype C .

Large-Scale Preparation

The compound has been synthesized via a route that encompasses fewer side reactions, simplifies synthetic and isolation processes, and increases yield with higher purity . This makes it suitable for large-scale preparation .

Propriétés

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N2O3S.BrH/c1-15-4-2-5-17(12-15)22-14-21(24,23-8-3-11-27-20(22)23)16-6-7-18-19(13-16)26-10-9-25-18;/h2,4-7,12-13,24H,3,8-11,14H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNHPQQLVYAYAP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

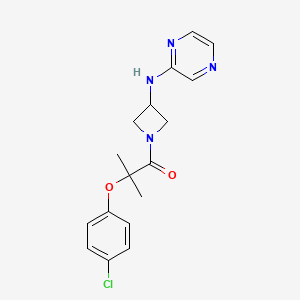

![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)

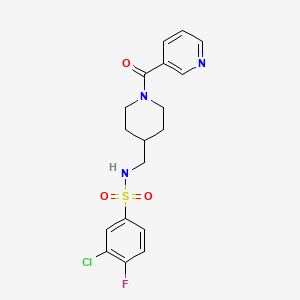

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2446643.png)

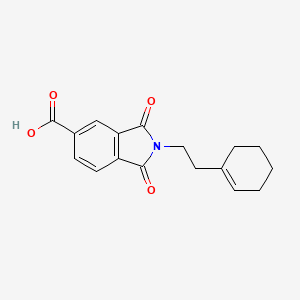

![N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide](/img/structure/B2446644.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[4-(methylamino)-3-nitrobenzoyl]benzoate](/img/structure/B2446646.png)

![1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine](/img/structure/B2446649.png)

![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2446654.png)

![5,9-Dioxatetracyclo[4.4.0.0^{2,4}.0^{3,7}]decane-4-carboxylic acid](/img/structure/B2446661.png)